MK-0767 [(±)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide] is a synthetic thiazolidinedione (TZD)-containing compound classified as a peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [ [], [], [], [], [], [], [], [] ]. It was investigated as a potential therapeutic for type 2 diabetes and dyslipidemia due to its ability to modulate gene expression related to glucose and lipid metabolism. [ [], [], [], [] ]. MK-0767 exists as a racemic mixture, meaning it comprises two enantiomers, (+)-(R) and (-)-(S), that rapidly interconvert in biological systems. [ [] ].
While the specific synthesis of MK-0767 is not detailed in these papers, general synthetic routes for TZD-containing compounds often involve reacting a substituted benzaldehyde with thiazolidine-2,4-dione under Knoevenagel condensation conditions. [ [] ]. Further modifications, such as alkylation and amide bond formation, would be needed to arrive at the final structure of MK-0767.
MK-0767 comprises a thiazolidine-2,4-dione ring linked to a substituted benzamide core. [ [], [], [] ]. The benzamide group is further substituted with a methoxy group at the ortho position and a trifluoromethyl group at the para position. [ [], [], [] ]. The chiral center is located at the C-5 position of the thiazolidinedione ring. [ [] ].
The primary metabolic reactions of MK-0767 involve the thiazolidinedione ring. CYP3A4-mediated oxidation leads to ring opening and formation of a mercapto derivative (M22) [ [], [], [] ]. Another major metabolic pathway is the formation of a 5-hydroxy-TZD derivative (M24) catalyzed by CYP3A4. [ [], [] ]. The mercapto metabolite can undergo S-methylation to yield methyl sulfide metabolite (M25), which is further oxidized by CYP3A4 and flavin-containing monooxygenase 3 (FMO3) to the methyl sulfoxide (M16) and methyl sulfone (M20) metabolites. [ [], [], [] ].
While MK-0767 itself may not be actively pursued as a therapeutic, the understanding of its metabolic pathways and the identification of its metabolites can provide valuable insights for the development of future PPAR agonists. [ [], [], [], [], [] ]. Future research could focus on designing analogs with improved pharmacokinetic profiles or exploring the potential of targeting specific PPAR isoforms for the treatment of metabolic disorders.
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2